molecular formula C27H23N3O4S B2599485 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 895646-15-8

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2599485
CAS No.: 895646-15-8
M. Wt: 485.56
InChI Key: KGXKUKTXABFCIZ-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-2-yl ring, an ethoxyphenyl group, and an o-tolyl group. These features suggest that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-2-yl ring system is a key structural feature. The ethoxyphenyl and o-tolyl groups are likely to influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups and structural features. For example, the benzofuro[3,2-d]pyrimidin-2-yl ring might undergo reactions typical of aromatic systems .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with intricate structures similar to the chemical mentioned are synthesized for their potential as anticancer agents. Research has explored the design, synthesis, and evaluation of various derivatives targeting cancer cell lines. These efforts aim to find new agents that can inhibit cancer cell growth effectively across a range of cancer types, highlighting the potential therapeutic applications of these compounds in oncology (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Properties

Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies demonstrate the compounds' effectiveness as COX-2 inhibitors, offering a promising approach for developing new treatments for conditions characterized by inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The synthesis of novel compounds also extends to antimicrobial applications, where their effectiveness against a range of bacterial and fungal pathogens is assessed. These studies are crucial for addressing the growing challenge of antibiotic resistance, suggesting that compounds within this class could serve as the basis for new antimicrobial agents (Wardkhan et al., 2008).

Enzyme Inhibition

Research into the enzyme inhibitory effects of these compounds reveals potential applications in treating various diseases by targeting specific enzymes within biological pathways. This approach is pivotal in drug discovery, offering targeted therapeutic strategies with potentially reduced side effects (Sondhi et al., 2009).

Future Directions

The compound could be of interest in medicinal chemistry, given the biological activity of structurally similar compounds . Further studies could explore its synthesis, properties, and potential applications.

Mechanism of Action

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-3-33-19-14-12-18(13-15-19)30-26(32)25-24(20-9-5-7-11-22(20)34-25)29-27(30)35-16-23(31)28-21-10-6-4-8-17(21)2/h4-15H,3,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXKUKTXABFCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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